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molecular formula C17H11BrClFN2O4 B1682419 Zenarestat CAS No. 112733-06-9

Zenarestat

Cat. No. B1682419
M. Wt: 441.6 g/mol
InChI Key: SXONDGSPUVNZLO-UHFFFAOYSA-N
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Patent
US04734419

Procedure details

A mixture of ethyl 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]-acetate (249 g) and 1N aqueous sodium hydroxide (795 ml) in methanol (1.6 l) was refluxed for 30 minutes with stirring. The solvent was evaporated and the residue was dissolved in hot water (5 l). The aqueous solution was poured into ice-cold 0.5N hydrochloric acid (3 l). The precipitates were collected by filtration and recrystallized from a mixture of ethanol (6 l) and water (3 l) to give 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]-acetic acid (198 g).
Quantity
795 mL
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][N:7]2[C:16](=[O:17])[C:15]3[C:10](=[CH:11][C:12]([Cl:18])=[CH:13][CH:14]=3)[N:9]([CH2:19][C:20]([O:22]CC)=[O:21])[C:8]2=[O:25])=[C:4]([F:28])[CH:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][N:7]2[C:16](=[O:17])[C:15]3[C:10](=[CH:11][C:12]([Cl:18])=[CH:13][CH:14]=3)[N:9]([CH2:19][C:20]([OH:22])=[O:21])[C:8]2=[O:25])=[C:4]([F:28])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
249 g
Type
reactant
Smiles
BrC1=CC(=C(CN2C(N(C3=CC(=CC=C3C2=O)Cl)CC(=O)OCC)=O)C=C1)F
Name
Quantity
795 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.6 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in hot water (5 l)
ADDITION
Type
ADDITION
Details
The aqueous solution was poured into ice-cold 0.5N hydrochloric acid (3 l)
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of ethanol (6 l) and water (3 l)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(CN2C(N(C3=CC(=CC=C3C2=O)Cl)CC(=O)O)=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 198 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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